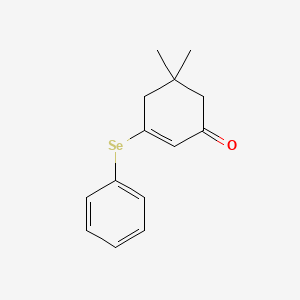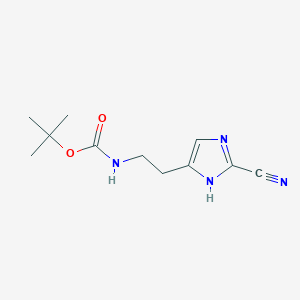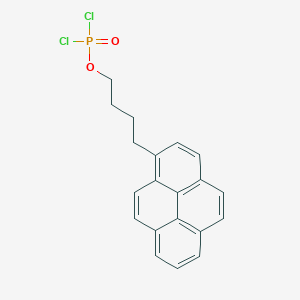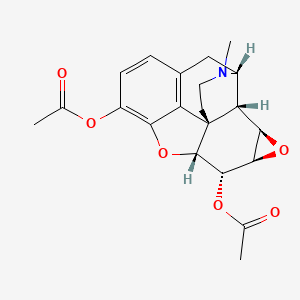
Diacetylmorphine 7,8-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diacetylmorphine 7,8-oxide is a semi-synthetic opioid derived from morphine. It is structurally related to diacetylmorphine (heroin) and is known for its potent analgesic properties. This compound is of significant interest in both medical and scientific research due to its unique chemical structure and pharmacological effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diacetylmorphine 7,8-oxide typically involves the acetylation of morphine. The process begins with the extraction of morphine from the opium poppy (Papaver somniferum). Morphine is then acetylated using acetic anhydride to produce diacetylmorphine. The oxidation of diacetylmorphine at the 7,8-position is achieved using specific oxidizing agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced chromatographic techniques and spectroscopic analysis is common in industrial settings to monitor the synthesis and purification processes .
化学反应分析
Types of Reactions
Diacetylmorphine 7,8-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce different derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, diacetylmorphine.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound. These derivatives are often studied for their unique pharmacological properties and potential therapeutic applications .
科学研究应用
Diacetylmorphine 7,8-oxide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of opioids and their derivatives.
Biology: The compound is used in research to understand the biological mechanisms of opioid action and addiction.
Medicine: this compound is studied for its potential use in pain management and as a treatment for opioid dependence.
作用机制
Diacetylmorphine 7,8-oxide exerts its effects by binding to opioid receptors in the central nervous system. The primary molecular targets are the μ-opioid receptors, which mediate the analgesic and euphoric effects of the compound. The binding of this compound to these receptors activates intracellular signaling pathways that result in pain relief and other pharmacological effects .
相似化合物的比较
Similar Compounds
Diacetylmorphine (Heroin): Structurally similar but lacks the 7,8-oxide group.
Morphine: The parent compound from which diacetylmorphine 7,8-oxide is derived.
6-Monoacetylmorphine: An intermediate in the metabolism of diacetylmorphine.
Uniqueness
This compound is unique due to the presence of the 7,8-oxide group, which alters its pharmacological properties compared to other opioids. This structural modification can influence the compound’s potency, duration of action, and metabolic pathways, making it a valuable compound for research and potential therapeutic applications .
属性
CAS 编号 |
77632-95-2 |
|---|---|
分子式 |
C21H23NO6 |
分子量 |
385.4 g/mol |
IUPAC 名称 |
[(1S,5R,13R,14R,15R,17R,18R)-10-acetyloxy-4-methyl-12,16-dioxa-4-azahexacyclo[9.7.1.01,13.05,18.07,19.015,17]nonadeca-7(19),8,10-trien-14-yl] acetate |
InChI |
InChI=1S/C21H23NO6/c1-9(23)25-13-5-4-11-8-12-15-17-18(27-17)19(26-10(2)24)20-21(15,6-7-22(12)3)14(11)16(13)28-20/h4-5,12,15,17-20H,6-8H2,1-3H3/t12-,15-,17-,18-,19+,20+,21-/m1/s1 |
InChI 键 |
HTVVLJOUXOBFGI-LKXZYXPZSA-N |
手性 SMILES |
CC(=O)O[C@H]1[C@H]2[C@H](O2)[C@H]3[C@H]4CC5=C6[C@]3([C@H]1OC6=C(C=C5)OC(=O)C)CCN4C |
规范 SMILES |
CC(=O)OC1C2C(O2)C3C4CC5=C6C3(C1OC6=C(C=C5)OC(=O)C)CCN4C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



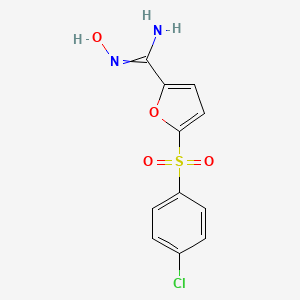
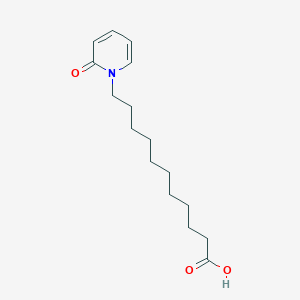

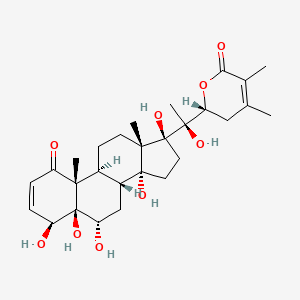
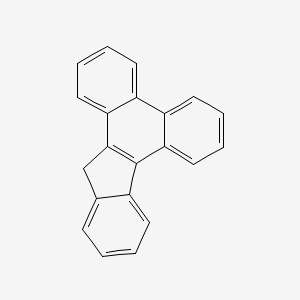

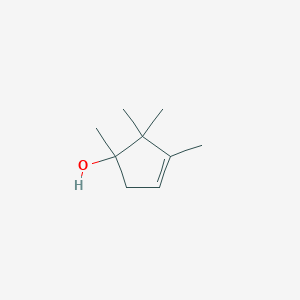
acetate](/img/structure/B14450130.png)

![1,3,7-Triphenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14450143.png)
